2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
2-[(4-Fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a fluorophenyl group, a sulfonyl group, a phenyldiazenyl group, and a tetrahydroisoquinoline core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an N-acyl derivative of β-phenylethylamine undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2).
Introduction of the Phenyldiazenyl Group: This step involves the diazotization of aniline derivatives followed by coupling with the tetrahydroisoquinoline intermediate.
Fluorination: The fluorophenyl group can be introduced via nucleophilic aromatic substitution using fluorobenzene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The sulfonyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to their structural complexity.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the presence of bioactive functional groups.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- 2-[(4-bromophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-[(4-fluorophenyl)sulfonyl]-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity profiles and biological activities.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
1030621-25-0 |
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Molecular Formula |
C28H23FN4O3S |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-N-(4-phenyldiazenylphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C28H23FN4O3S/c29-22-10-16-26(17-11-22)37(35,36)33-19-21-7-5-4-6-20(21)18-27(33)28(34)30-23-12-14-25(15-13-23)32-31-24-8-2-1-3-9-24/h1-17,27H,18-19H2,(H,30,34) |
InChI Key |
WQLUSBGJYWFNFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
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